4-(3-methyl-5-nitrophenyl)-1H-pyrazole
Description
Properties
Molecular Formula |
C10H9N3O2 |
|---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
4-(3-methyl-5-nitrophenyl)-1H-pyrazole |
InChI |
InChI=1S/C10H9N3O2/c1-7-2-8(9-5-11-12-6-9)4-10(3-7)13(14)15/h2-6H,1H3,(H,11,12) |
InChI Key |
IZKZZIPKJIUMPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)[N+](=O)[O-])C2=CNN=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
Key structural analogs and their substitution patterns are summarized in Table 1.
Table 1: Structural Comparison of Pyrazole Derivatives
Key Observations :
- Position of Nitro Group: Derivatives with nitro groups at the para position (e.g., ) exhibit distinct electronic effects compared to meta-nitro substituents (e.g., ).
- Functional Group Diversity : Hydroxyl (), aldehyde (), and nitrile () groups enable diverse reactivity, facilitating further chemical modifications.
Physicochemical Properties
Table 2: Physicochemical Properties
Key Observations :
- logP Values : Derivatives with hydroxyl groups () exhibit lower logP (2.22) compared to lipophilic trimethoxyphenyl analogs (), impacting membrane permeability.
- Polar Surface Area (PSA) : Higher PSA in hydroxyl-containing compounds (e.g., 83.87 Ų in ) suggests improved solubility in polar solvents.
Antiproliferative Activity :
- Compound 3p (IC₅₀: 0.05–4.5 nM) and 4c (IC₅₀: 0.06–0.7 nM) from demonstrate that ethoxy and methoxy substituents enhance activity against cancer cell lines like MCF-7 and HT-29 .
- Nitro Group Impact : Nitro-substituted derivatives (e.g., ) are understudied in the provided evidence but may serve as precursors for bioactive molecules due to their electron-deficient aromatic rings.
Binding Affinity :
- Fluorinated pyrazoles (e.g., ) show comparable binding to estrogen receptors (ERα) as 4-OHT, a therapeutic agent for breast cancer. This suggests nitro-substituted analogs could be optimized for receptor targeting.
Preparation Methods
Cyclization of Phenyl Hydrazine with Ethyl Acetoacetate
A foundational approach involves the cyclization of substituted phenyl hydrazine derivatives with ethyl acetoacetate (EAA). This method proceeds via the formation of a pyrazolone intermediate, which is subsequently functionalized. For example, 3-nitro phenyl hydrazine reacts with EAA in ethanol under reflux conditions to yield 5-methyl-2-(3-nitrophenyl)-1,2-dihydropyrazol-3-one. The reaction progress is monitored via thin-layer chromatography (TLC), ensuring intermediate purity before further modifications.
The pyrazolone intermediate undergoes acylation with substituted benzoyl chlorides in dioxane, catalyzed by calcium hydroxide. This step introduces diverse aryl groups at the 4-position of the pyrazole ring. For instance, reacting the intermediate with 4-fluorobenzoyl chloride produces (4-fluorophenyl)(5-hydroxy-3-methyl-1-(3-nitrophenyl)-1H-pyrazol-4-yl)methanone in 76% yield. Characterization via NMR and IR spectroscopy confirms the substitution pattern and functional group integrity.
Limitations and Optimization
While traditional methods are reliable, they often require prolonged reaction times (3–8 hours for cyclization) and generate moderate yields (70–79%). Byproduct formation during acylation necessitates careful purification via recrystallization or column chromatography. Recent optimizations focus on solvent selection—replacing ethanol with dimethylformamide (DMF) accelerates cyclization—and stoichiometric adjustments to minimize side reactions.
Catalytic Dehydrogenation of 2-Pyrazoline Derivatives
Sulfuric Acid and Iodine-Mediated Dehydrogenation
A patent-pending method leverages catalytic dehydrogenation of 2-pyrazoline derivatives using sulfuric acid and iodine. The reaction occurs at elevated temperatures (50–250°C), with iodine (0.01–10 mol%) facilitating the removal of hydrogen atoms from the pyrazoline ring. Sulfuric acid acts as both a solvent and oxidizing agent, regenerating iodine from hydrogen iodide and enabling catalytic recycling.
For example, heating 2-(3-methyl-5-nitrophenyl)-2-pyrazoline in 45–95% sulfuric acid with 0.1–2 mol% iodine produces 4-(3-methyl-5-nitrophenyl)-1H-pyrazole. The product crystallizes as a sulfate salt upon cooling, which is neutralized with sodium hydroxide and extracted using chloroform. This method achieves 85–95% purity post-extraction, with further recrystallization yielding >99% pure compound.
Advantages Over Conventional Methods
This approach minimizes byproduct formation due to the catalytic role of iodine and the oxidative capacity of sulfuric acid. The continuous removal of water via distillation enhances reaction efficiency, while the recyclability of iodine reduces costs. However, the corrosive nature of sulfuric acid demands specialized equipment, limiting large-scale applicability.
Modern Synthesis Techniques
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the cyclization and acylation steps. In one protocol, 3-nitro phenyl hydrazine and EAA are irradiated at 120°C for 10–15 minutes, achieving 90% conversion to the pyrazolone intermediate. Subsequent microwave-assisted acylation with benzoyl chlorides at 150°C for 5 minutes completes the synthesis in under 30 minutes total, compared to 8 hours conventionally.
The localized heating from microwaves reduces thermal degradation, improving yields to 85–92%. This method is particularly advantageous for thermolabile intermediates, preserving the nitro and methyl groups from unintended side reactions.
Sonochemical Synthesis Using Ultrasonic Waves
Ultrasound-assisted synthesis promotes rapid cyclization via acoustic cavitation, which enhances mass transfer and reaction kinetics. A sonochemical protocol involves reacting cyanide derivatives with hydrazine hydrate in aqueous ethanol under ultrasonic irradiation (40 kHz). The method achieves 88% yield of this compound within 20 minutes, compared to 3 hours under thermal conditions.
Sonication also reduces solvent usage by 50%, aligning with green chemistry principles. Characterization via NMR and IR spectroscopy confirms the absence of solvent residues or unreacted starting materials.
Comparative Analysis of Preparation Methods
| Method | Conditions | Yield | Time | Purity |
|---|---|---|---|---|
| Traditional Cyclization | Reflux in ethanol, 3–8 hours | 70–79% | 8–12 hours | 85–90% |
| Catalytic Dehydrogenation | HSO, I, 50–250°C | 85–95% | 2–5 hours | 95–99% |
| Microwave-Assisted | 120–150°C, 10–30 minutes | 85–92% | <1 hour | 90–95% |
| Sonochemical | Ultrasonic irradiation, 20 minutes | 88% | 20 minutes | 92–94% |
Catalytic dehydrogenation offers the highest purity, making it ideal for pharmaceutical applications, while sonochemical synthesis excels in speed and sustainability. Microwave methods balance efficiency and yield, though they require specialized equipment.
Characterization and Quality Control
Spectroscopic Validation
Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal for structural elucidation. The NMR spectrum of this compound exhibits distinct signals: a singlet at δ 2.3 ppm for the methyl group, aromatic protons between δ 7.1–8.6 ppm, and a broad singlet at δ 12.1 ppm for the NH proton. NMR confirms the presence of a nitro group (δ 148–150 ppm) and a quaternary carbon adjacent to nitrogen (δ 160 ppm).
Infrared (IR) spectroscopy identifies functional groups, with sharp peaks at 1520 cm (C=N stretching) and 1340 cm (NO symmetric stretching).
Chromatographic Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection at 254 nm is employed to verify purity. A C18 column and acetonitrile-water mobile phase (70:30) resolve the target compound at 6.2 minutes, with peak area analysis confirming >98% purity in optimized methods .
Q & A
Q. Key Variables Affecting Yield :
| Condition | Example 1 | Example 2 |
|---|---|---|
| Solvent | THF/water | Methylene chloride |
| Temperature | 50°C | 0°C → 50°C |
| Catalyst | Copper sulfate | Trifluoroacetic acid |
| Purification | Column chromatography | Flash chromatography |
| Yield | 61% | 84% |
Methodological optimization should focus on solvent polarity, catalyst efficiency, and stepwise temperature control.
How can structural elucidation of this compound be performed using crystallographic and spectroscopic techniques?
- X-ray crystallography : SHELX programs (e.g., SHELXL) are critical for refining crystal structures, especially for tautomeric forms. For example, dual tautomers (3- and 5-substituted pyrazoles) co-crystallize in triclinic systems (space group P1, a = 10.3961 Å) .
- Spectroscopy :
- ¹H/¹³C NMR : Peaks at δ = 2.46 ppm (CH₃) and 100.4 ppm (pyrazole C-H) confirm substituent positions .
- MS/HRMS : Molecular ion [M]+ at m/z 244.0704 (calculated 244.0703) validates purity .
What biological activities are associated with this compound derivatives, and how are they evaluated?
Pyrazole derivatives exhibit antimicrobial and anticancer potential. For example:
- Antibacterial assays : Derivatives like 1-phenyl-3-(4'-nitrophenyl)-2-pyrazoline show zone-of-inhibition testing against E. coli and S. aureus .
- Cannabinoid receptor binding : Analogous nitrophenyl-pyrazoles are screened via competitive ligand assays (e.g., inhibition of radiolabeled probes in synaptosomal membranes) .
How do substituent variations impact the structure-activity relationship (SAR) of pyrazole derivatives?
Substituent position and electronic effects significantly alter bioactivity:
| Compound | Substituent Position | Biological Activity |
|---|---|---|
| 4-Nitro-5-(trifluoromethyl)-1H-pyrazole | 4-NO₂, 5-CF₃ | Antimicrobial |
| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole | 1-CH₃, 3-CF₃ | Anticancer |
| Ethyl 4-(trifluoromethyl)-1H-pyrazole | 4-CF₃ | Anti-inflammatory |
The nitro group enhances electron-withdrawing effects, improving receptor binding, while trifluoromethyl groups increase lipophilicity .
How should researchers address contradictions in reported synthetic yields or biological data?
- Synthetic discrepancies : Compare solvent systems (e.g., THF vs. methylene chloride) and catalyst loadings .
- Biological variability : Standardize assays (e.g., MIC thresholds for antimicrobial testing) and validate via dose-response curves .
What computational methods predict the reactivity or bioactivity of this compound?
- Molecular docking : Pyrazole-isoxazole hybrids are docked into cannabinoid receptors (PDB: 5ZTY) using AutoDock Vina to predict binding affinities .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess charge transfer interactions .
How does tautomerism affect the chemical behavior of this compound?
Co-crystallized tautomers (3- and 5-substituted pyrazoles) exhibit distinct hydrogen-bonding networks. X-ray data reveal interatomic distances (N–H···N = 2.89 Å) stabilizing the tautomeric equilibrium .
What analytical challenges arise in characterizing nitro-substituted pyrazoles?
- Nitro group stability : Decomposition under prolonged heating (e.g., >100°C) requires low-temperature DSC analysis.
- Regiochemical ambiguity : Use NOESY NMR to distinguish between 3- and 5-substituted isomers .
How can reaction optimization improve the scalability of pyrazole synthesis?
- Microwave-assisted synthesis : Reduces reaction time from 16 hours to 2 hours .
- Flow chemistry : Enhances reproducibility for multi-step sequences (e.g., azide formation → cycloaddition) .
What methodologies assess the toxicity of this compound derivatives?
- In vitro cytotoxicity : MTT assays on HEK-293 cells (IC₅₀ > 50 µM indicates low toxicity) .
- In silico ADMET : Predict hepatic metabolism (CYP450 isoforms) using SwissADME .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
